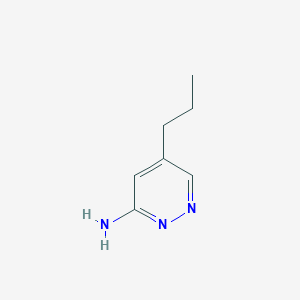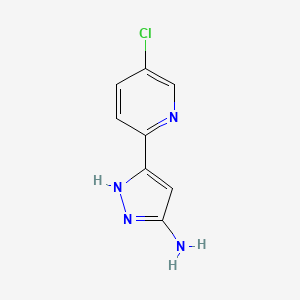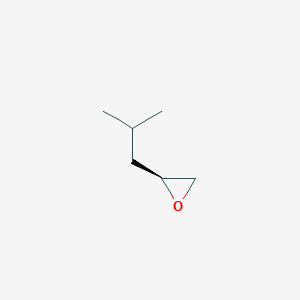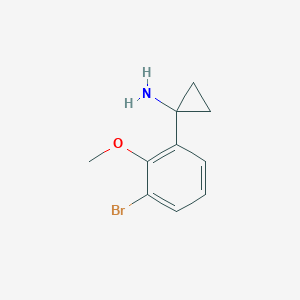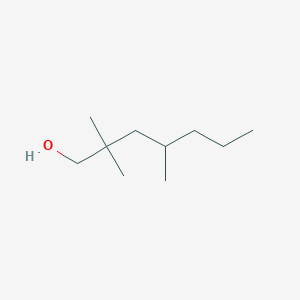
2,2,4-Trimethylheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethylheptan-1-ol is an organic compound with the molecular formula C10H22O. It is a branched-chain alcohol and is known for its use in various industrial applications. The compound is characterized by its clear, colorless appearance and is often used as a solvent or intermediate in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,4-trimethylheptanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,2,4-trimethylheptanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,4-trimethylheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form 2,2,4-trimethylheptane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 2,2,4-Trimethylheptanoic acid.
Reduction: 2,2,4-Trimethylheptane.
Substitution: 2,2,4-Trimethylheptyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethylheptan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethylheptan-1-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its branched structure also influences its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethylheptane: A hydrocarbon with a similar structure but without the hydroxyl group.
Uniqueness
2,2,4-Trimethylheptan-1-ol is unique due to its hydroxyl group, which imparts different chemical properties compared to its hydrocarbon analogs. This functional group allows it to participate in a wider range of chemical reactions, making it more versatile in various applications.
Eigenschaften
Molekularformel |
C10H22O |
|---|---|
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,2,4-trimethylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-9(2)7-10(3,4)8-11/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
RUCVXMGJYFHUNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


